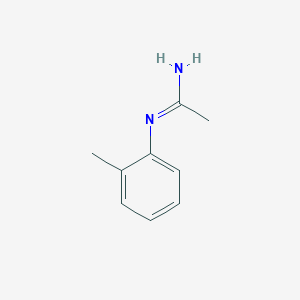

N'-(2-methylphenyl)ethanimidamide

Description

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

N'-(2-methylphenyl)ethanimidamide |

InChI |

InChI=1S/C9H12N2/c1-7-5-3-4-6-9(7)11-8(2)10/h3-6H,1-2H3,(H2,10,11) |

InChI Key |

KDTWOFBQQCILRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N=C(C)N |

Origin of Product |

United States |

Preparation Methods

Direct Amidination via Reaction of N,N-Dimethylacetamide and 2-Methylphenylamine

One common synthetic approach involves the reaction of N,N-dimethylacetamide with 2-methylphenylamine. This reaction is facilitated by acid or base catalysts to promote the formation of the ethanimidamide structure. The process typically proceeds under controlled temperature conditions to optimize yield and purity.

| Parameter | Details |

|---|---|

| Starting materials | N,N-dimethylacetamide, 2-methylphenylamine |

| Catalyst | Acid or base catalyst (unspecified) |

| Reaction conditions | Controlled temperature, solvent not specified |

| Product | N'-(2-methylphenyl)ethanimidamide |

| Yield | Not explicitly reported |

This method leverages the nucleophilic attack of the amine on the amide carbonyl, followed by rearrangement to form the amidine moiety. The reaction is generally straightforward and suitable for laboratory-scale synthesis.

Phosphoryl Chloride (POCl₃)-Mediated Amidination

A more specialized method involves the use of phosphorus oxychloride (POCl₃) to convert amide precursors into ethanimidamide derivatives. This method is exemplified in the preparation of related N'-(substituted phenyl)-N-(2-(halophenoxy)ethyl)alkylanimidamides, which share structural similarities with this compound.

- React POCl₃ with an appropriate amide (e.g., N-(2-phenoxy)ethylamide) in a solvent such as 1,2-dichloroethane at 50-60°C for 1-5 hours.

- Cool the reaction mixture to room temperature.

- Add the substituted aniline (e.g., 2-methylaniline) to the reaction mixture.

- Reflux the mixture for 8-16 hours to complete the formation of the amidine.

- Neutralize the acid salt with aqueous sodium hydroxide (20% NaOH).

- Separate, wash, dry, filter, and purify the product by distillation.

| Step | Conditions/Details |

|---|---|

| Amide + POCl₃ reaction | 50-60°C, 1-5 hours, 1,2-dichloroethane |

| Addition of substituted aniline | Room temperature addition, then reflux 8-16 hours |

| Neutralization | 20% NaOH aqueous solution |

| Purification | Washing, drying, filtration, distillation |

| Yield | Approximately 65% in related compounds |

Example: Preparation of N'-(4-chloro-2-methylphenyl)-N-(2-(2,4-dichlorophenoxy)ethyl)propanimidamide yielded 65% of product as a thick oil, confirmed by NMR.

This method is adaptable to various substituted phenyl groups and alkyl chains, demonstrating versatility for synthesizing ethanimidamide derivatives structurally related to this compound.

Multi-Step Synthesis Involving Halogenated Intermediates and Triethylamine Catalysis

In more complex synthetic routes, halogenated intermediates such as 4-(chloromethyl)benzoyl chloride are reacted with amines in the presence of triethylamine as a base catalyst. This method is typically carried out in solvents like chloroform or N,N-dimethylformamide (DMF) at low temperatures (0-5°C) to control reaction rates and selectivity.

| Parameter | Details |

|---|---|

| Starting materials | Halogenated benzoyl chloride, 2-methylphenylamine derivatives |

| Catalyst | Triethylamine |

| Solvent | Chloroform, DMF |

| Temperature | 0-5°C |

| Reaction time | 2-5 hours |

| Work-up | Washing with water and ethyl acetate, drying, filtration |

| Yield | 67-83% reported in related reactions |

This method is effective for preparing amide and amidine derivatives with high purity and yield, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Comparative Analysis of Preparation Methods

Summary and Recommendations

The preparation of this compound can be achieved through several synthetic routes, each with distinct advantages:

- The direct reaction of N,N-dimethylacetamide with 2-methylphenylamine is straightforward but less documented in yield specifics.

- The POCl₃-mediated method offers a robust pathway for amidine formation with moderate yields and is supported by detailed NMR characterization.

- The triethylamine-catalyzed acylation with halogenated intermediates provides high yields and purity, suitable for scale-up and complex derivative synthesis.

For research and industrial applications, the choice of method depends on available reagents, desired scale, and purity requirements. The POCl₃-mediated method is recommended for its versatility and reproducibility, while triethylamine-catalyzed methods are preferred when working with halogenated intermediates or requiring higher yields.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methylphenyl)ethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Substituted ethanimidamides with various functional groups.

Scientific Research Applications

N’-(2-methylphenyl)ethanimidamide has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N’-(2-methylphenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group plays a crucial role in binding to active sites, thereby inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including enzyme inhibition and alteration of cellular pathways .

Comparison with Similar Compounds

Structural and Electronic Comparisons

N-(4-Chlorophenyl)ethanimidamide (C₈H₉ClN₂)

- Substituent : 4-Chlorophenyl (electron-withdrawing).

- Key Features :

- Applications : Precursor for anti-leishmanial agents due to its interaction with parasitic enzymes .

N′-Hydroxy-2-(2-thienyl)ethanimidamide (C₆H₈N₂OS)

- Substituent : Thienyl (heteroaromatic, sulfur-containing).

- Key Features :

- Applications : Used in synthetic routes for heterocyclic pharmaceuticals .

Comparison : The thienyl group’s polarizability and smaller size may enhance solubility in organic solvents relative to the 2-methylphenyl group.

N,N'-bis(4-Ethoxyphenyl)ethanimidamide (C₁₈H₂₀N₂O₂)

- Substituents : Two 4-ethoxyphenyl groups (electron-donating).

- Key Features :

Comparison : The target compound’s single methyl group reduces steric hindrance and lipophilicity compared to this bis-substituted analog, which may limit its utility in topical applications but improve metabolic stability.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituent Effects |

|---|---|---|---|

| N'-(2-Methylphenyl)ethanimidamide | 147.20 | Not reported | Moderate lipophilicity, steric hindrance |

| N-(4-Chlorophenyl)ethanimidamide | 180.63 | Not reported | Enhanced hydrogen bonding, polar |

| N′-Hydroxy-2-(2-thienyl)ethanimidamide | 156.21 | 68–74 | Sulfur-driven polarity |

| N,N'-bis(4-Ethoxyphenyl)ethanimidamide | 296.36 | Not reported | High lipophilicity, dual aromaticity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.